Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolo-pyrimidines, which are known for their diverse biological activities. This compound features a unique combination of a triazole and pyrimidine ring, contributing to its potential pharmacological applications. The molecular formula of this compound is , with a Molecular Weight of approximately 273.26 g/mol. It is categorized as an organic compound with potential applications in medicinal chemistry.
The compound is commercially available from suppliers such as Matrix Scientific, which provides various chemical reagents for research purposes. It is classified under the category of heterocyclic compounds, specifically as a substituted triazolo-pyrimidine. The compound's CAS number is 1158351-21-3, and it is noted to be an irritant, necessitating careful handling during laboratory use .
The synthesis of methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. Although specific synthetic pathways for this exact compound are not extensively documented in the literature, similar compounds in the triazolo-pyrimidine family have been synthesized using methods such as:
The synthesis typically requires conditions such as controlled temperature and pH, often employing solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for optimal yields. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compounds.
Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate features a triazole ring fused to a pyrimidine ring. The presence of an amino group at position 7 and a carboxylate ester at position 6 distinguishes its structure.
The reactivity of methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can include:
Reactions involving this compound may require specific catalysts or reagents to facilitate transformations while maintaining selectivity towards desired products.
While specific mechanisms for methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are not fully elucidated in existing literature, compounds within this class often exhibit biological activity through inhibition of specific enzymes or receptors.
Research indicates that related triazolo-pyrimidines may act as inhibitors for protein kinases or other targets involved in cellular signaling pathways. The mechanism typically involves binding to the active site of target proteins through hydrogen bonding and hydrophobic interactions.
Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is expected to be a solid at room temperature with moderate solubility in polar solvents due to its functional groups.
Key chemical properties include:
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time.
Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has potential applications in:
Its structural features make it a candidate for further exploration in drug discovery programs aimed at developing novel therapeutic agents against cancer or other diseases linked to kinase activity.
The core scaffold of methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is primarily constructed through cyclocondensation reactions between 3-amino-1,2,4-triazole (AT) and carbonyl-containing synthons. This method exploits the nucleophilic character of the exocyclic amino group in AT and the electrophilic centers in β-dicarbonyl compounds or their equivalents. Ethyl cyanoacetate, diethyl ethoxymethylenemalonate (DEEM), and ethyl acetoacetate serve as key precursors, enabling the simultaneous formation of the pyrimidine ring and installation of the C6-carboxylate functionality. For example, refluxing AT with DEEM in glacial acetic acid delivers ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate intermediates, which undergo transesterification to yield the methyl ester variant [2] [9].
Recent advances emphasize green chemistry principles in cyclocondensation. A notable approach employs 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst in aqueous ethanol (1:1 v/v) at reflux. TMDP’s Lewis basic sites and hydrogen-bonding capability facilitate imine formation and subsequent cyclization, achieving yields >90% within 60–120 minutes. This method eliminates volatile organic solvents, simplifies purification by direct crystallization, and allows TMDP recovery (>95%) without activity loss [1].
Table 1: Cyclocondensation Methods for Triazolopyrimidine Core Synthesis
Synthon Pair | Solvent System | Catalyst | Temp (°C) | Time (h) | Yield (%) | Limitations |
---|---|---|---|---|---|---|
AT + DEEM | Glacial acetic acid | None | 118 | 3–4 | 70–75 | Corrosive medium |
AT + Ethyl cyanoacetate | H₂O/EtOH (1:1) | TMDP (40 mg) | Reflux | 2 | 91 | Limited substrate solubility |
AT + Ethyl acetoacetate | Liquefied TMDP | Solvent | 65 | 1 | 92 | High catalyst loading (500 mg) |
Despite its robustness, traditional cyclocondensation faces regiochemical challenges with unsymmetrical carbonyl partners. For instance, reactions with 1-aryl-1,3-butanediones yield 7-aryl-5-methyl isomers as major products due to preferential enolization at the less hindered carbonyl [9].
Microwave irradiation has emerged as a pivotal tool for accelerating triazolopyrimidine synthesis, reducing reaction times from hours to minutes while improving yields and regioselectivity. This technique enhances energy transfer through dipole polarization and ionic conduction, facilitating faster cyclodehydration. Key applications include:
Table 2: Microwave vs. Conventional Synthesis Parameters
Reaction Step | Conditions (Conventional) | Time (Conventional) | Conditions (Microwave) | Time (Microwave) | Yield Gain (%) |
---|---|---|---|---|---|
Core cyclization | Reflux, EtOH/H₂O | 120 min | 150°C, sealed vessel | 20 min | +25 |
Hydrolysis of ethyl ester | NaOH, reflux | 4 h | NaOH, 120°C | 15 min | +18 |
Methyl esterification | MeI, K₂CO₃, DMF | 12 h | MeI, MW, 100°C | 30 min | +15 |
Scale-up studies confirm that microwave methods maintain efficiency at multigram scales (up to 50 g), though specialized reactors are required for uniform irradiation [6].
Position-selective carboxylation at C6 is achieved through three complementary strategies:
Table 3: Carboxylation Methods for C6-Ester Installation
Strategy | Key Reagent | Conditions | Yield (%) | Advantage |
---|---|---|---|---|
Direct cyclization | DEEM | AcOH, reflux, 3 h | 70–75 | Single-step core + ester formation |
Transesterification | NaOMe/MeOH | Reflux, 6 h | 90 | Ethyl-to-methyl conversion |
Carboxylate alkylation | CH₃I, DMF | 25°C, 12 h | 95 | Mild, avoids acid-sensitive groups |
Notably, ester interchange with diamino compounds (e.g., ethylenediamine) enables direct conversion to amide derivatives, bypassing carboxylic acid isolation [9].
Regiocontrol is critical when synthesizing hybrid scaffolds incorporating triazolopyrimidine pharmacophores. Two dominant strategies ensure precise functionalization:
Table 4: Regiochemical Outcomes in Hybrid Scaffold Synthesis
Carbonyl Precursor | Product Regiochemistry | Yield (%) | Application |
---|---|---|---|
1-(4-Fluorophenyl)-1,3-butanedione | 7-(4-Fluorophenyl)-5-methyl | 88 | Antibacterial hybrids [2] |
1-(Pyridin-3-yl)-2-buten-1-one | 5-(Pyridin-3-yl)-7-methyl | 82 | Anti-influenza agents [9] |
Ethyl 4,4,4-trifluoroacetoacetate | 5-Trifluoromethyl-7-methyl | 78 | Antimycobacterial agents [3] |
Hybridization with quinolone motifs exemplifies regioselective design: coupling methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate with norfloxacin-derived acid chlorides targets bacterial DNA gyrase, achieving MIC values of 0.25 μg/mL against S. aureus [2].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7